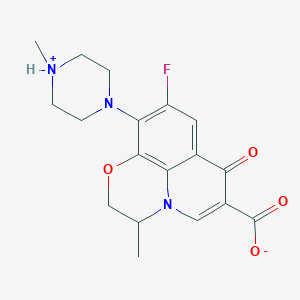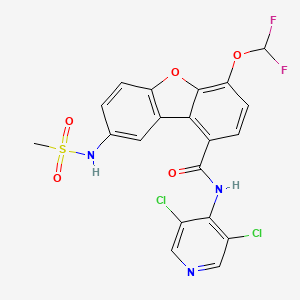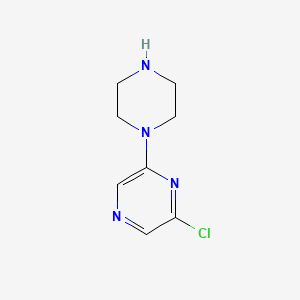
MK-212
Vue d'ensemble
Description
Applications De Recherche Scientifique
MK-212 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: this compound is employed in research on the central nervous system and its interaction with serotonin receptors.
Medicine: The compound is studied for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
Target of Action
MK-212 is primarily a serotonin agonist . This means that it binds to and activates serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in mood regulation, and serotonin receptors are the primary targets of many antidepressant and antipsychotic medications .
Mode of Action
As a serotonin agonist, this compound mimics the action of serotonin by binding to serotonin receptors, particularly the 5-HT1C and 5-HT2 subtypes . This binding stimulates the receptors, triggering a series of events within the cell that lead to the observed effects of the compound .
Biochemical Pathways
Upon activation by this compound, the serotonin receptors can trigger several downstream effects. One of the key pathways involves the stimulation of phosphoinositide hydrolysis in the cerebral cortex . This biochemical process plays a crucial role in signal transduction, helping to transmit the signal from the activated receptor to other parts of the cell .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier, allowing it to exert its effects directly on the brain .
Result of Action
The activation of serotonin receptors by this compound can lead to a variety of effects. For instance, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play roles in stress response, immune function, and various other physiological processes .
Analyse Biochimique
Biochemical Properties
MK-212 has been identified as a selective 5-HT2C serotonin receptor agonist . This means that it can bind to these receptors and activate them, influencing the biochemical reactions that these receptors are involved in.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a serotonin agonist. It binds to and activates 5-HT2C serotonin receptors, which can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and other cellular processes . The exact molecular mechanisms are still being researched.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, some research has been conducted on related compounds. For example, in experiments performed on mice, varying concentrations of this compound were administered, and its effects were observed
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du MK-212 implique la réaction de la 2-chloropyrazine avec la pipérazine. La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le solvant utilisé est souvent un alcool comme l'éthanol ou le méthanol. La réaction est réalisée sous reflux pour assurer une conversion complète des réactifs en produit souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions de réaction constantes et d'améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le MK-212 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en différentes formes réduites.
Substitution : L'atome de chlore dans le this compound peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent donner divers dérivés de pyrazine substitués .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des agonistes des récepteurs de la sérotonine.
Biologie : Le this compound est utilisé dans la recherche sur le système nerveux central et son interaction avec les récepteurs de la sérotonine.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans des conditions telles que l'anxiété et la dépression.
Mécanisme d'action
Le this compound exerce ses effets en agissant comme agoniste des récepteurs de la sérotonine, en particulier le récepteur 5-HT2C. Cette interaction conduit à l'activation des voies de signalisation en aval qui entraînent la sécrétion de prolactine sérique et de cortisol. Les effets du composé sur le système nerveux central sont médiés par sa liaison aux récepteurs de la sérotonine, qui module la libération de neurotransmetteurs et l'activité neuronale .
Comparaison Avec Des Composés Similaires
Composés similaires
2C-B-PP : Un autre agoniste des récepteurs de la sérotonine avec des propriétés pharmacologiques similaires.
mCPP : Un composé qui agit également sur les récepteurs de la sérotonine et a des effets similaires sur le système nerveux central.
Quipazine : Un agoniste des récepteurs de la sérotonine avec des activités biologiques comparables.
Unicité du MK-212
Le this compound est unique dans son interaction spécifique avec le récepteur 5-HT2C et sa capacité à favoriser la sécrétion de prolactine sérique et de cortisol. Cela en fait un outil précieux dans la recherche sur le système nerveux central et la pharmacologie des récepteurs de la sérotonine .
Propriétés
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWPFJGFFNXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61655-58-1 (mono-hydrochloride) | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214007 | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64022-27-1 | |
| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 64022-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MK-212?
A1: this compound primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.
Q2: Does this compound affect hormone secretion?
A2: Yes, this compound has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, this compound stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []
Q3: How does this compound impact drinking behavior?
A3: Intracerebroventricular administration of this compound significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] this compound also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.65 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided research articles primarily focus on the pharmacological aspects of this compound and do not provide data on its material compatibility or stability under various conditions.
Q7: Does this compound possess any catalytic properties or find applications in catalysis?
A7: The research papers provided do not indicate any catalytic properties or applications of this compound. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.
Q8: How do structural modifications to this compound affect its activity, potency, and selectivity?
A8: While the provided research primarily focuses on the effects of this compound itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of this compound would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
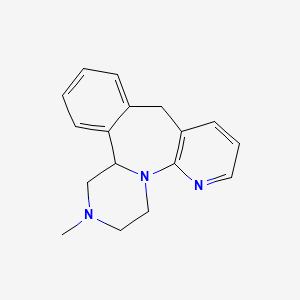
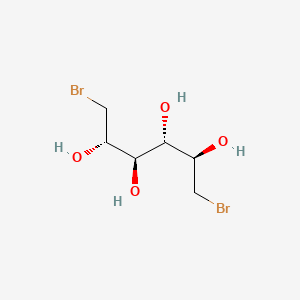
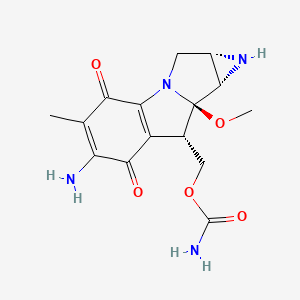
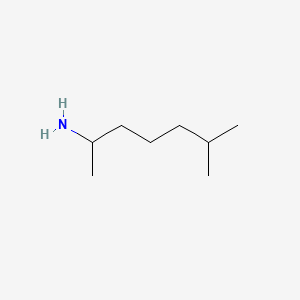
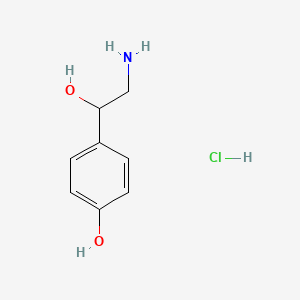

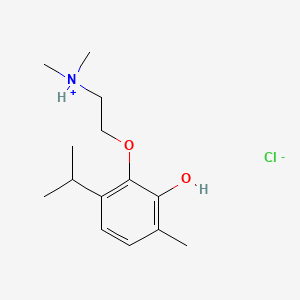
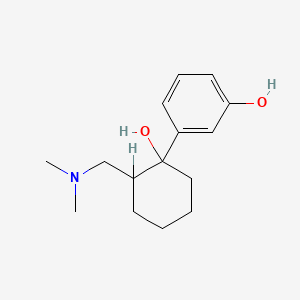
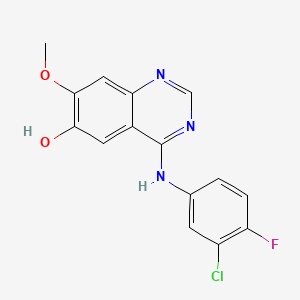
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
